

Mass spectrometry fragmentation pattern of Sulfadoxine D3

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An Application Note on the Mass Spectrometry Fragmentation of Sulfadoxine-D3

Introduction

Sulfadoxine is a long-acting sulfonamide antibiotic used to treat and prevent malaria, often in combination with pyrimethamine.[1] In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Sulfadoxine-D3, a deuterated analog of Sulfadoxine, serves this purpose.[2][3] Understanding the specific fragmentation pattern of Sulfadoxine-D3 is essential for developing robust and selective MRM (Multiple Reaction Monitoring) methods for its detection and quantification in complex matrices. This document outlines the characteristic fragmentation of Sulfadoxine-D3 and provides a detailed protocol for its analysis.

Chemical and Physical Properties

Sulfadoxine-D3 is structurally identical to Sulfadoxine, except that three hydrogen atoms on one of the methoxy groups have been replaced by deuterium atoms.[4][5] This labeling results in a 3 Dalton mass shift, which is ideal for distinguishing it from the unlabeled analyte in mass spectrometry.



Property	Value	Reference
IUPAC Name	4-amino-N-[5-methoxy-6- (trideuteriomethoxy)pyrimidin- 4-yl]benzenesulfonamide	[4]
Molecular Formula	C12H11D3N4O4S	[5]
Monoisotopic Mass	313.0924 Da	[4]
Molecular Weight	313.35 g/mol	[4]
CAS Number	1262770-70-6	[4]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a typical method for the analysis of Sulfadoxine-D3 using a standard LC-MS/MS system. Parameters may be optimized for specific instrumentation.[6]

- 1. Standard Preparation
- Prepare a stock solution of Sulfadoxine-D3 at 1 mg/mL in methanol.
- Perform serial dilutions using a mixture of 50:50 (v/v) acetonitrile and water to create working standards at desired concentrations (e.g., 1 μg/mL).
- 2. Liquid Chromatography (LC) Parameters
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm).[7]
- Mobile Phase A: 0.1% Formic Acid in Water.[8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
- Flow Rate: 0.5 mL/min.[8]
- Injection Volume: 5 μL.
- Gradient Elution:



- Start at 10% B.
- Ramp to 90% B over 5 minutes.
- Hold at 90% B for 1 minute.
- Return to 10% B over 0.5 minutes.
- Hold at 10% B for 1.5 minutes for column re-equilibration.
- 3. Mass Spectrometry (MS) Parameters
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
- Ion Source: Electrospray Ionization (ESI).
- Ionization Mode: Positive (ESI+).[9]
- Scan Type: Multiple Reaction Monitoring (MRM).[10]
- Ion Source Temperature: 450 °C.
- Capillary Voltage: 3.5 kV.
- Collision Gas: Argon.

Results: Fragmentation Pattern of Sulfadoxine-D3

Upon introduction into the mass spectrometer using ESI+, Sulfadoxine-D3 is protonated to form the precursor ion [M+H]⁺ at m/z 314.1. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions. The fragmentation of sulfonamides is well-studied and typically involves cleavage at the sulfonamide bond and fragmentation of the aromatic/heterocyclic rings.[11][12]

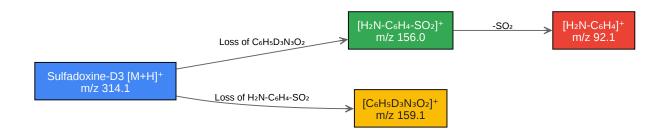
The table below summarizes the major transitions observed for Sulfadoxine-D3.



Precursor Ion (m/z)	Product Ion (m/z)	Proposed Fragment Structure	Description
314.1	156.0	[H2N-C6H4-SO2] ⁺	Cleavage of the S-N bond, forming the sulfanilyl cation. This is a characteristic fragment for most sulfonamides.[11][13]
314.1	159.1	[C6H5D3N3O2]+	Cleavage of the S-N bond with charge retention on the deuterated dimethoxypyrimidine amine fragment.
314.1	92.1	[H2N-C6H4] ⁺	Loss of SO ₂ from the m/z 156.0 fragment.

Fragmentation Pathway Visualization

The fragmentation of Sulfadoxine-D3 begins with the protonated molecule, which then undergoes cleavage at the sulfonamide bond, the most labile site. This primary fragmentation can result in the charge being retained on either the sulfanilyl portion or the deuterated pyrimidine portion of the molecule.



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Caption: Proposed fragmentation pathway of protonated Sulfadoxine-D3.

Conclusion

The mass spectrometric fragmentation of Sulfadoxine-D3 is characterized by predictable cleavages common to the sulfonamide class of compounds. The primary product ions at m/z 156.0 and 159.1 provide highly specific transitions for use in MRM-based quantitative assays. The presence of the deuterium label on the pyrimidine ring ensures that one of the major fragments (m/z 159.1) is mass-shifted from the corresponding fragment of unlabeled Sulfadoxine, providing an ideal internal standard for reliable quantification. This information is fundamental for researchers developing and validating bioanalytical methods for Sulfadoxine.

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